Methyl 3-bromo-4-(bromomethyl)benzoate
Overview
Description
Methyl 3-bromo-4-(bromomethyl)benzoate: is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzoic acid, where the methyl ester group is substituted with bromine atoms at the 3 and 4 positions of the aromatic ring. This compound is used in various chemical syntheses and has applications in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Methyl 3-bromo-4-(bromomethyl)benzoate is an organic compound that serves as an important intermediate in the synthesis of various pharmaceutical agents . The specific targets of this compound can vary depending on the final product it is used to synthesize. For instance, it has been used in the preparation of potential anti-HIV agents .
Mode of Action
The mode of action of this compound is primarily through its reactivity as a brominated compound. The bromine atoms attached to the carbon atoms make it highly reactive, allowing it to participate in various chemical reactions. It can act as a catalyst for the rearrangement of benzylthiothiazoline derivatives .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final compound it is used to synthesize. As an intermediate, it is involved in the synthesis pathway of the final product. For example, in the synthesis of potential anti-HIV agents, it may be involved in pathways related to viral replication or immune response .
Pharmacokinetics
It’s worth noting that its solubility in water is low, but it is highly soluble in ethanol and ether .
Result of Action
The result of the action of this compound is the formation of a new compound through its reaction with other substances. As an intermediate, it contributes to the structural and functional properties of the final product. For instance, in the synthesis of potential anti-HIV agents, it may contribute to the inhibition of viral replication .
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its reactivity may increase with higher temperatures. It should be stored under an inert gas (nitrogen or argon) at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Methyl Benzoate: The synthesis of methyl 3-bromo-4-(bromomethyl)benzoate typically starts with methyl benzoate.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-4-(bromomethyl)benzoate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) are commonly used under reflux conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as methyl 3-hydroxy-4-(hydroxymethyl)benzoate, methyl 3-amino-4-(aminomethyl)benzoate, or methyl 3-thio-4-(thiomethyl)benzoate can be formed.
Oxidation Products: Oxidation can yield products like methyl 3-bromo-4-carboxybenzoate or other oxidized derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 3-bromo-4-(bromomethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in medicinal chemistry for the development of potential therapeutic agents, including anti-HIV drugs and enzyme inhibitors.
Industry:
Comparison with Similar Compounds
Biological Activity
Methyl 3-bromo-4-(bromomethyl)benzoate is a brominated organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications.
Chemical Structure and Properties
This compound possesses the molecular formula C9H8Br2O2. It features two bromine substituents on the benzene ring, which significantly influence its reactivity and biological interactions. The presence of these halogens enhances its potential as an intermediate in organic synthesis and as a bioactive compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atoms can participate in electrophilic aromatic substitution reactions, which may lead to the formation of reactive intermediates capable of modulating biological pathways.
Key Mechanisms:
- Electrophilic Interactions: The bromine atoms can form covalent bonds with nucleophiles in biological systems, potentially leading to inhibition or activation of specific enzymes.
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic processes.
- Anticancer Potential: Some studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Antimicrobial Activity
A study investigated the antibacterial properties of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, with varying zones of inhibition depending on the concentration used.
Sample Code | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
i | Bacillus sphericus | 8 |
ii | Escherichia coli | 6 |
iii | Staphylococcus aureus | 10 |
Anticancer Activity
Research has also focused on the anticancer properties of related brominated compounds. For instance, this compound has been shown to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and promoting apoptosis.
Case Studies
-
Synthesis and Biological Evaluation:
A study synthesized various derivatives of this compound and evaluated their biological activities. The findings revealed that specific modifications to the bromine substituents enhanced antimicrobial efficacy while also presenting lower cytotoxicity to normal cells. -
Mechanistic Insights:
Another investigation explored the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways, leading to programmed cell death, which is a promising avenue for cancer therapy.
Properties
IUPAC Name |
methyl 3-bromo-4-(bromomethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJQBNFFHMBNKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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